molecular formula C34H39ClN3O7P B1663574 Efonidipine hydrochloride CAS No. 111011-53-1

Efonidipine hydrochloride

Cat. No.: B1663574
CAS No.: 111011-53-1
M. Wt: 668.1 g/mol
InChI Key: OXVTXPCIJDYQIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Efonidipine hydrochloride can be synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically involves the formation of a dihydropyridine ring, which is a characteristic feature of calcium channel blockers . The process includes the use of reagents such as acetonitrile, potassium dihydrogen phosphate buffer, and ammonium acetate buffer .

Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. One such method involves the use of Parteck® SLC mesoporous silica polymer to create an amorphous solid dispersion of the drug . This method improves the solubility and therapeutic efficacy of the compound.

Biological Activity

Efonidipine hydrochloride is a dual calcium channel blocker that selectively inhibits both L-type and T-type calcium channels. This compound has gained attention for its unique pharmacological profile, particularly in the management of hypertension and its potential cardioprotective effects. This article explores the biological activity of efonidipine, supported by clinical studies, pharmacokinetic data, and its mechanisms of action.

Efonidipine exhibits several key mechanisms contributing to its biological activity:

  • Calcium Channel Blockade : Efonidipine blocks L-type calcium channels predominantly found in vascular smooth muscle and cardiac myocytes, leading to vasodilation and reduced myocardial contractility. Additionally, it inhibits T-type calcium channels, which play a crucial role in pacemaker activity and the regulation of heart rate .
  • Negative Chronotropic Effect : By acting on the sinoatrial node, efonidipine prolongs phase-4 depolarization, effectively reducing heart rate without causing reflex tachycardia typically seen with other calcium channel blockers .
  • Renal Protective Effects : Efonidipine has been shown to increase glomerular filtration rate (GFR) while reducing proteinuria, indicating potential benefits for renal function in hypertensive patients .

Pharmacokinetics

Efonidipine is rapidly absorbed with peak plasma concentrations occurring between 1.5 to 3.67 hours post-administration. Its half-life is approximately 4 hours. The pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Efonidipine

VariableMeanRange
C_max (ng/ml)36.259.66 - 66.91
T_max (hour)2.591.50 - 3.67
T_1/2 (hour)4.182.15 - 6.85

Clinical Studies

Numerous clinical trials have evaluated the efficacy and safety of efonidipine in managing hypertension:

  • Japanese Trial on Hypertension : A study involving over 4,000 participants demonstrated that efonidipine effectively reduced systolic and diastolic blood pressure compared to placebo, with a notable reduction in heart rate as well .
  • Comparative Study with Amlodipine : A randomized trial in India assessed efonidipine against amlodipine for Stage-I hypertension management. Efonidipine showed comparable efficacy in reducing systolic blood pressure (SBP) by an average of 18.2 mmHg and diastolic blood pressure (DBP) by 10.7 mmHg, while also lowering heart rate by 8.1 bpm .
  • Long-term Effects on Cardiovascular Outcomes : In a two-year follow-up study, efonidipine was associated with a significant reduction in cardiovascular events among patients with mild-to-moderate hypertension .

Safety Profile

Efonidipine has been generally well-tolerated among patients, with adverse effects being minimal compared to traditional calcium channel blockers. The incidence of side effects such as edema and reflex tachycardia is significantly lower due to its dual action on both L-type and T-type channels .

Properties

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVTXPCIJDYQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20911942
Record name 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111011-53-1
Record name Efonidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111011-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efonidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFONIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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